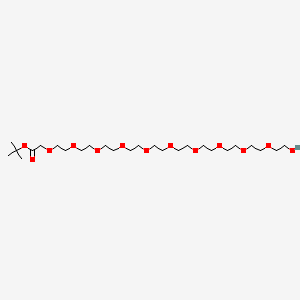
N3-PEG16-Hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-PEG16-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It is widely used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N3-PEG16-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and hydrazide functional groups. The azide group is introduced to the PEG chain, which can then react with alkyne-containing molecules through CuAAc reactions. The strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N3-PEG16-Hydrazide primarily undergoes click chemistry reactions, specifically CuAAc and SPAAC. These reactions are highly efficient and selective, making them ideal for bioconjugation and other applications .
Common Reagents and Conditions
CuAAc Reaction: Requires copper catalysts and alkyne-containing molecules.
SPAAC Reaction: Involves DBCO or BCN groups and does not require a catalyst
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is linked to other molecules, such as proteins or small molecules, through stable triazole linkages .
Wissenschaftliche Forschungsanwendungen
N3-PEG16-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for treating diseases.
Industry: Used in the development of advanced materials and drug delivery systems
Wirkmechanismus
N3-PEG16-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group in this compound allows it to undergo click chemistry reactions, forming stable linkages with other molecules. This enables the precise targeting and degradation of specific proteins within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N3-PEG4-Hydrazide
- N3-PEG8-Hydrazide
- N3-PEG12-Hydrazide
Uniqueness
N3-PEG16-Hydrazide is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring longer linkers for efficient bioconjugation and protein degradation .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H71N5O17/c36-39-35(41)1-3-42-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-34-57-32-30-55-28-26-53-24-22-51-20-18-49-16-14-47-12-10-45-8-6-43-4-2-38-40-37/h1-34,36H2,(H,39,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBYRHQCMPXCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H71N5O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














